4-[4-(benzyloxy)phenyl]-7-hydroxy-1-(pentan-2-yl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one
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Overview
Description
4-[4-(BENZYLOXY)PHENYL]-3-HYDROXY-1-(PENTAN-2-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a heterocyclic compound with a complex structure that includes a pyrazolo[3,4-e][1,4]thiazepin-7-one core
Preparation Methods
The synthesis of 4-[4-(BENZYLOXY)PHENYL]-3-HYDROXY-1-(PENTAN-2-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
4-[4-(BENZYLOXY)PHENYL]-3-HYDROXY-1-(PENTAN-2-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine: It is explored as a potential therapeutic agent for various diseases, including cancer and autoimmune disorders.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other industrially relevant chemicals
Mechanism of Action
The mechanism of action of 4-[4-(BENZYLOXY)PHENYL]-3-HYDROXY-1-(PENTAN-2-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired therapeutic effects. The pathways involved often include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar compounds to 4-[4-(BENZYLOXY)PHENYL]-3-HYDROXY-1-(PENTAN-2-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE include other heterocyclic compounds with similar core structures, such as:
4-(4-(BENZYLOXY)PHENYL)-3,4-DIHYDROPYRIMIDIN-2(1H)-ONES: These compounds are also studied for their biological activities and therapeutic potential.
N-[4-[N-[4-[5-[4-(BENZYLOXY)PHENYL]-1-(SUBSTITUTED PHENYL)-1H-PYRAZOL-3-YL]PHENYL]SULFAMOYL]PHENYL]ACETAMIDE DERIVATIVES: These derivatives are synthesized and evaluated for their pharmacological properties.
The uniqueness of 4-[4-(BENZYLOXY)PHENYL]-3-HYDROXY-1-(PENTAN-2-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H27N3O3S |
---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
1-pentan-2-yl-4-(4-phenylmethoxyphenyl)-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione |
InChI |
InChI=1S/C24H27N3O3S/c1-3-7-16(2)27-23-21(24(29)26-27)22(31-15-20(28)25-23)18-10-12-19(13-11-18)30-14-17-8-5-4-6-9-17/h4-6,8-13,16,22H,3,7,14-15H2,1-2H3,(H,25,28)(H,26,29) |
InChI Key |
JTCQHBAZHORCTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)N1C2=C(C(SCC(=O)N2)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)N1 |
Origin of Product |
United States |
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